![molecular formula C10H11NS B1451369 4-Ethylbenzyl thiocyanate CAS No. 112028-24-7](/img/structure/B1451369.png)
4-Ethylbenzyl thiocyanate
Overview
Description
4-Ethylbenzyl thiocyanate is a chemical compound with the molecular formula C10H11NS . It contains a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .
Synthesis Analysis
Thiocyanate synthesis often involves a free radical reaction pathway . A strategy involving a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis
The molecular structure of 4-Ethylbenzyl thiocyanate consists of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis
Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Scientific Research Applications
Smoking Cessation Programs
4-Ethylbenzyl thiocyanate: can be used in the development of colorimetric paper-based sensors for detecting thiocyanate levels in saliva . This application is particularly useful in smoking cessation programs to monitor smoking habits more accurately. The presence of thiocyanate, a byproduct of tobacco smoke, can be quantified to distinguish between light and heavy smokers, aiding in the effectiveness of such programs.
Synthetic Precursors in Chemistry
This compound serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive thiocyanate group . Its utility in organic synthesis is significant, as it can lead to the formation of new molecules with potential applications in pharmaceuticals and materials science.
Biological Activity Studies
Thioureas, which include compounds like 4-Ethylbenzyl thiocyanate, exhibit a wide range of biological activities . They are studied for their potential antitumor, antibacterial, antifungal, and antimalarial properties. This makes them valuable in the field of medicinal chemistry for drug discovery and development.
Chemosensors
The thiocyanate moiety in 4-Ethylbenzyl thiocyanate can act as a chemosensor . Chemosensors are molecules that change their chemical properties in response to specific substances, and they can be used for detecting various ions or molecules, making them useful in environmental monitoring and diagnostics.
Material Science Applications
In material science, 4-Ethylbenzyl thiocyanate can be utilized to create polymers and adhesives with enhanced properties . Its incorporation into materials can lead to the development of flame retardants, thermal stabilizers, and antioxidants, contributing to safer and more durable products.
Colorimetric Analysis in Food and Nutrition
The thiocyanate ion, part of the 4-Ethylbenzyl thiocyanate structure, is used in colorimetric assays to determine the presence of iron in food samples . This application is crucial in the food industry and nutrition science, where accurate measurement of nutrient content is essential for health and safety regulations.
Mechanism of Action
Safety and Hazards
Future Directions
Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
properties
IUPAC Name |
(4-ethylphenyl)methyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPHGFBIHQFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzyl thiocyanate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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